[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Description
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Properties
IUPAC Name |
(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5(2)7-3-6(4-8)10-9-7;/h5-6H,3-4,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANHPCAWLROIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. Isoxazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to consolidate existing research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a five-membered isoxazole ring with an isopropyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various isoxazole compounds against lung cancer cells (A549) and found that several derivatives showed excellent inhibitory activity comparable to the reference drug doxorubicin . Although specific data for this compound is limited, the general trend suggests potential efficacy in cancer treatment.
Antimicrobial Activity
Isoxazole derivatives are also recognized for their antimicrobial properties. A literature review highlighted that many isoxazole compounds possess notable activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases .
Research Findings Summary
The following table summarizes key findings from various studies concerning the biological activities of isoxazole derivatives:
Case Studies
- Anticancer Evaluation : A study conducted on a series of isoxazole compounds demonstrated that certain modifications led to enhanced anticancer activity against lung cancer cells. Compounds with electron-withdrawing groups exhibited better results compared to those with electron-donating groups .
- Antimicrobial Testing : In a comparative study, various isoxazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with precursors like isoxazole derivatives and alkylamines. For example, alkylation or nucleophilic substitution reactions can introduce the methylamine group. Hydrochloride salt formation is achieved via acidification (e.g., HCl in ethanol) .
- Optimization : Use column chromatography or recrystallization (e.g., DMF/acetic acid mixtures) to enhance purity. Monitor reaction progress via TLC or HPLC, and validate purity with elemental analysis and NMR .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- FTIR : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amine, C-N stretching in isoxazole rings at ~1030 cm⁻¹) .
- BET Analysis : Measure surface area and pore volume if the compound is used in adsorption studies. Note that amine functionalization may reduce surface area but enhance chemical reactivity .
- Elemental Analysis : Quantify nitrogen content to confirm amine incorporation (e.g., 23 wt.% increase post-functionalization in analogous compounds) .
Q. What are the primary research applications of this compound in current literature?
- Key Areas :
- Medicinal Chemistry : As a bioactive scaffold for enzyme inhibition (e.g., tubulin polymerization inhibitors) or receptor modulation (e.g., α2-adrenoceptors) .
- Materials Science : Potential use in CO₂ capture via amine-CO₂ chemisorption, though surface area limitations require balancing with chemical reactivity .
Advanced Research Questions
Q. How can experimental design address contradictions between surface area reduction and enhanced adsorption capacity in amine-functionalized materials?
- Hypothesis Testing : Compare adsorption kinetics (e.g., CO₂ uptake at 5 psi) across varying amine concentrations. Use Langmuir/Freundlich models to distinguish physical vs. chemical adsorption contributions .
- Data Resolution : Perform XPS or DRIFTS to confirm amine-CO₂ carbamate formation, linking adsorption capacity to chemical reactivity rather than surface area alone .
Q. What strategies improve the compound’s stability under humid or acidic conditions for long-term applications?
- Stabilization Methods :
- Encapsulation : Embed the compound in mesoporous silica or polymers to shield reactive amines .
- pH Buffering : Use phosphate or carbonate buffers in solution-phase studies to mitigate hydrolysis of the isoxazole ring .
Q. How do structural modifications (e.g., isopropyl vs. methyl substituents) influence biological activity or adsorption performance?
- Comparative Studies : Synthesize analogs (e.g., 5-isopropyl-1H-pyrazol-3-amine hydrochloride) and evaluate:
- Biological Activity : IC₅₀ values in enzyme inhibition assays (e.g., tubulin polymerization) .
- Adsorption Efficiency : CO₂/N₂ selectivity in breakthrough experiments .
Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?
- Mechanistic Probes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
